![molecular formula C17H20N2O6S2 B2820135 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide CAS No. 946260-35-1](/img/structure/B2820135.png)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide, also known as CAY10505, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial and Antitumor Applications
A study conducted by Ghorab et al. (2017) synthesized a series of novel thiourea derivatives bearing benzenesulfonamide moiety, inspired by antituberculosis pro-drugs, exhibiting significant activity against Mycobacterium tuberculosis. The introduction of specific moieties has shown to enhance antimycobacterial activity, highlighting the compound's potential in antimicrobial research (Ghorab et al., 2017).
Cancer Therapeutics
Research by Mun et al. (2012) investigated the structure-activity relationships of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, identifying modifications that improve pharmacological properties towards developing as a cancer therapeutic. The findings demonstrate the role of specific structural modifications in enhancing the compound's efficacy against cancer (Mun et al., 2012).
COX-2 Inhibition for Pain Management
Hashimoto et al. (2002) developed a series of benzenesulfonamide derivatives as selective COX-2 inhibitors, leading to the identification of a potent, highly selective, and orally active compound, JTE-522, currently in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain treatment. This research underscores the compound's relevance in developing new pain management therapies (Hashimoto et al., 2002).
Synthesis and Chemical Properties
A study on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors showcases the compound's utility in exploring biochemical pathways and developing new therapeutic agents (Röver et al., 1997).
Pharmaceutical Intermediate Synthesis
Anbarasan et al. (2011) utilized N-Cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for the synthesis of various benzonitriles from (hetero)aryl bromides, demonstrating the compound's role in facilitating pharmaceutical intermediates' synthesis (Anbarasan et al., 2011).
Mechanism of Action
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication .
Mode of Action
It is known to interact with its target, cdk2 . The interaction between the compound and CDK2 may result in changes in the cell cycle, potentially affecting cell division and replication .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its target, it is likely that it impacts pathways related to the cell cycle and cell division .
Result of Action
Given its interaction with cdk2, it may have effects on cell division and replication .
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S2/c1-24-16-8-7-15(12-17(16)25-2)27(22,23)18-13-5-3-6-14(11-13)19-9-4-10-26(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEOWEOZTVEQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.